
4-(2-Cyclopropylthiazol-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclopropylthiazol-4-yl)benzonitrile is an organic compound that features a benzonitrile moiety substituted with a 2-cyclopropylthiazol-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylthiazol-4-yl)benzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling with Benzonitrile: The final step involves coupling the 2-cyclopropylthiazole with a benzonitrile derivative. This can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-(2-Cyclopropylthiazol-4-yl)benzonitrile can undergo several types of chemical reactions:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different functional groups.
Coupling Reactions: The aromatic ring allows for various coupling reactions, enabling the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield amides or amines, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
4-(2-Cyclopropylthiazol-4-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving nitrile-containing compounds.
作用機序
The mechanism of action of 4-(2-Cyclopropylthiazol-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and nitrile group can interact with various biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
4-(2-Thiazolyl)benzonitrile: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
4-(2-Cyclopropylthiazol-4-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical reactivity.
4-(2-Cyclopropylthiazol-4-yl)benzoic acid: Contains a carboxylic acid group, which can participate in different types of reactions compared to the nitrile group.
Uniqueness
4-(2-Cyclopropylthiazol-4-yl)benzonitrile is unique due to the presence of both the cyclopropyl and thiazole groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C13H10N2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
4-(2-cyclopropyl-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C13H10N2S/c14-7-9-1-3-10(4-2-9)12-8-16-13(15-12)11-5-6-11/h1-4,8,11H,5-6H2 |
InChIキー |
SOAYBZVJEBLFEA-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=CS2)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


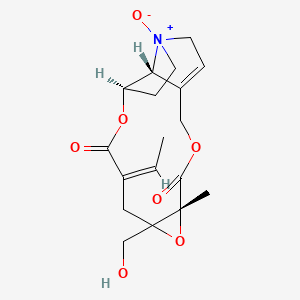
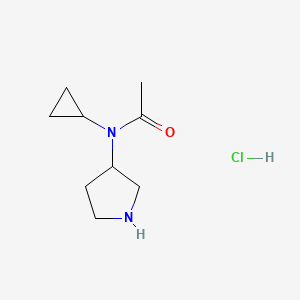
![[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate](/img/structure/B13448797.png)
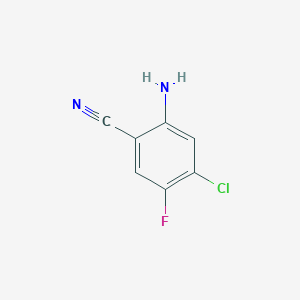
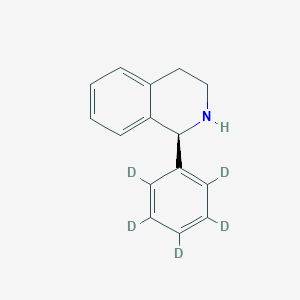
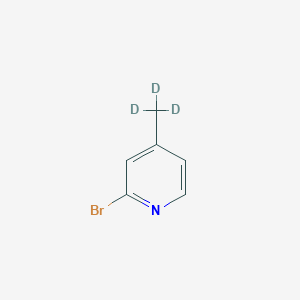
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13448820.png)


![4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile](/img/structure/B13448843.png)
![2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride](/img/structure/B13448846.png)
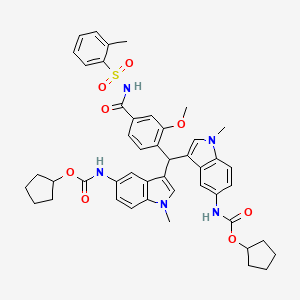
![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)

